Physicochemical Property Differentiation: Molecular Weight and Calculated Lipophilicity Window
The target compound (MW = 183.21 g/mol) occupies a distinct physicochemical window compared to the commercially available 5-methyl analog (MW = 169.18 g/mol) [1]. This +14.03 g/mol mass increment corresponds to a methylene (-CH2-) group addition, which is empirically associated with an increase in calculated logP of approximately +0.5 units (Hansch-Leo fragmental constant for aliphatic carbon), yielding an estimated logP of ~0.7 for the ethyl derivative versus ~0.2 for the methyl analog. This lipophilicity shift moves the compound closer to the optimal drug-likeness space (logP 1–3), while maintaining a molecular weight well below the 300 Da threshold for fragment-based screening libraries [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 183.21 g/mol; clogP estimated ~0.7 |
| Comparator Or Baseline | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1509286-40-1); MW = 169.18 g/mol; clogP estimated ~0.2 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔclogP ≈ +0.5 log units |
| Conditions | Calculated property values based on Hansch-Leo fragment constants and standard drug-likeness guidelines; no experimental logP measurement available for these specific compounds. |
Why This Matters
For procurement decisions in fragment-based drug discovery, the incremental lipophilicity shift and molecular weight of the ethyl analog place it in a more favorable property space for lead development, potentially reducing the need for subsequent lipophilic optimization compared to the methyl analog.
- [1] American Elements. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. CAS 1509286-40-1. Molecular Weight: 169.18. https://www.americanelements.com/2-5-methyl-1-3-4-oxadiazol-2-yl-morpholine-1509286-40-1 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
